molecular formula C13H26S B085162 Cyclohexane, (heptylthio)- CAS No. 10406-95-8

Cyclohexane, (heptylthio)-

Cat. No.: B085162
CAS No.: 10406-95-8
M. Wt: 214.41 g/mol
InChI Key: RMUGCJVAFZVYJS-UHFFFAOYSA-N
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Description

Cyclohexane, (heptylthio)- is a sulfur-containing cyclohexane derivative with a heptylthio (-S-C₇H₁₅) substituent. The molecular formula is hypothesized as C₁₃H₂₆S, with a molecular weight of 214.41 g/mol, extrapolated from the hexylthio analog (C₁₂H₂₄S, 200.38 g/mol) . The heptylthio group introduces steric bulk and increased hydrophobicity compared to shorter-chain thioether derivatives. Sulfur atoms in such compounds often enhance nucleophilicity and influence electronic properties, making them relevant in organic synthesis and material science .

Properties

CAS No.

10406-95-8

Molecular Formula

C13H26S

Molecular Weight

214.41 g/mol

IUPAC Name

heptylsulfanylcyclohexane

InChI

InChI=1S/C13H26S/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h13H,2-12H2,1H3

InChI Key

RMUGCJVAFZVYJS-UHFFFAOYSA-N

SMILES

CCCCCCCSC1CCCCC1

Canonical SMILES

CCCCCCCSC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Features
Cyclohexane, (heptylthio)- C₁₃H₂₆S (estimated) 214.41 Heptylthio Long alkyl chain, high hydrophobicity
Cyclohexane, (hexylthio)- C₁₂H₂₄S 200.38 Hexylthio Moderate chain length, lower MW than heptylthio
Cyclohexane, 1,1-bis(methylthio)- C₈H₁₆S₂ 176.35 Bis(methylthio) Two methylthio groups, higher polarity
Cyclohexane, ethyl- C₈H₁₆ 112.22 Ethyl Non-sulfur analog, lower boiling point

Trends :

  • Molecular Weight : Increases with alkyl chain length (ethyl < hexylthio < heptylthio).
  • Polarity : Bis(methylthio) derivatives are more polar due to dual sulfur atoms, while heptylthio is predominantly hydrophobic .

Physical Properties

Limited experimental data exist for thioether-substituted cyclohexanes. However, general trends can be inferred:

  • Boiling Point : Longer alkyl chains (e.g., heptylthio) likely exhibit higher boiling points due to increased van der Waals interactions. For comparison, cyclohexane (C₆H₁₂) has a boiling point of 80.7°C, while ethylcyclohexane (C₈H₁₆) boils at 132°C . The heptylthio analog may exceed 200°C, similar to long-chain alkanes.
  • Solubility: Thioether groups reduce water solubility compared to unsubstituted cyclohexane. Hexylthio and heptylthio derivatives are expected to be miscible with non-polar solvents like hexane or toluene .

Chemical Reactivity and Stability

  • Nucleophilicity : The sulfur atom in thioethers can act as a nucleophile, participating in alkylation or oxidation reactions. For example, bis(methylthio) derivatives are used in synthesis due to their dual reactive sites .
  • Oxidation : Thioethers oxidize to sulfoxides or sulfones. Cyclohexane, (heptylthio)- may form cyclohexyl sulfone under strong oxidizing conditions, similar to other thioethers .

Q & A

Basic Research Questions

Q. What are the key structural considerations for synthesizing (heptylthio)-cyclohexane, and how can steric effects of the substituent be minimized?

  • Methodological Answer : The synthesis of substituted cyclohexanes like (heptylthio)-cyclohexane requires careful selection of reaction pathways to manage steric hindrance. Thiol-ene "click" chemistry or nucleophilic substitution (SN2) can introduce the heptylthio group. Steric strain from the bulky substituent can destabilize chair conformations, favoring twist-boat or other higher-energy conformers. Molecular mechanics simulations (e.g., Spartan software) can predict substituent-induced strain by analyzing dihedral angles and H-H eclipsing interactions . Purification via fractional distillation or preparative GC ensures isolation of the desired isomer, validated by NMR and IR spectroscopy to confirm regioselectivity .

Q. How does the heptylthio substituent influence the conformational equilibrium of cyclohexane?

  • Methodological Answer : The heptylthio group introduces steric and electronic effects, altering the chair-boat equilibrium. In cyclohexane derivatives, bulky substituents prefer equatorial positions to minimize 1,3-diaxial interactions. Computational studies (e.g., density functional theory) can quantify energy differences between conformers. Experimental validation via low-temperature NMR or X-ray crystallography reveals substituent positioning and ring puckering. For example, a heptylthio group in the axial position increases ring strain by ~3–5 kcal/mol compared to equatorial .

Advanced Research Questions

Q. What experimental designs are optimal for studying the low-temperature oxidation of (heptylthio)-cyclohexane, and how do reaction pathways differ from unsubstituted cyclohexane?

  • Methodological Answer : Jet-stirred reactors (JSRs) and rapid compression machines (RCMs) are critical for probing low-temperature oxidation (LTO). In JSRs, isomer-resolved product detection via synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PEMS) identifies intermediates like cyclic ethers and ketones. Comparative studies with cyclohexane reveal that the heptylthio group alters hydrogen abstraction rates, favoring thiyl radical formation and accelerating chain-branching pathways. Kinetic models should incorporate substituent-specific rate rules for peroxy radical isomerization and QOOH decomposition .

Q. How can discrepancies between experimental and modeled ignition delay times for cyclohexane derivatives be resolved?

  • Methodological Answer : Discrepancies arise from uncertainties in rate coefficients for key reactions (e.g., H-abstraction by OH radicals or cyclohexylperoxy radical isomerization). High-pressure shock tube experiments (5–20 atm) and laser diagnostics (e.g., laser-induced fluorescence for OH detection) provide validation data. Sensitivity analysis in kinetic models (e.g., ChemKin-Pro) identifies dominant pathways. For (heptylthio)-cyclohexane, the thiyl radical’s resonance stabilization may reduce reactivity, requiring adjustments to Arrhenius parameters in existing cyclohexane mechanisms .

Q. What role does the heptylthio group play in soot formation during high-temperature combustion?

  • Methodological Answer : The sulfur atom in the substituent may act as a soot suppressant by forming stable oxidized intermediates (e.g., SO₂ or sulfonic acids). Flame-sampling mass spectrometry coupled with laser-induced incandescence quantifies soot volume fractions. Comparative studies with cyclohexane and alkylated derivatives show that sulfur-containing groups reduce polycyclic aromatic hydrocarbon (PAH) formation by competing with propargyl radical recombination pathways. Kinetic Monte Carlo simulations can map PAH growth inhibition mechanisms .

Data Analysis & Modeling

Q. How can reaction path analysis elucidate the dominance of specific decomposition pathways in substituted cyclohexanes?

  • Methodological Answer : Rate-of-production (ROP) analysis within kinetic models isolates dominant pathways. For (heptylthio)-cyclohexane, β-scission of the heptylthio-substituted cyclohexyl radical may dominate, yielding thiols or sulfides. Master equation modeling (e.g., MESS software) accounts for pressure-dependent isomerization. Experimental validation via time-resolved IR spectroscopy tracks intermediate lifetimes, while DFT calculations provide activation barriers for critical steps like ring-opening or H-migration .

Q. What thermodynamic properties must be prioritized when modeling the combustion of sulfur-containing cyclohexanes?

  • Methodological Answer : Key properties include bond dissociation energies (BDEs) of C-S and S-H bonds, standard enthalpies of formation (ΔHf°), and heat capacities (Cp). Experimental determination via calorimetry or photoacoustic spectroscopy is complemented by group additivity methods. For (heptylthio)-cyclohexane, the C-S BDE (~65–70 kcal/mol) influences radical stability, while the ΔHf° (estimated via G4 theory) refines kinetic model accuracy .

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